Product packaging for UK-59811 HCl(Cat. No.:)

UK-59811 HCl

Cat. No.: B1193880
M. Wt: 517.85
InChI Key: JZOQTVYILXBAMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fundamental Principles of Voltage-Gated Calcium Channels in Biological Systems

Voltage-gated calcium channels are transmembrane proteins that form pores in the cell membrane, allowing the passage of calcium ions (Ca2+) into the cell. tandfonline.com Their defining characteristic is the ability to open and close in response to changes in the membrane potential. tandfonline.com At a resting state, these channels are typically closed. mdpi.com When the cell membrane is depolarized, a conformational change occurs, opening the channel gate and permitting a rapid influx of Ca2+ down its steep electrochemical gradient. tandfonline.com

This influx of calcium acts as a crucial intracellular second messenger, triggering a wide array of physiological processes. These include muscle contraction, the release of neurotransmitters and hormones, and the regulation of gene expression. tandfonline.com VGCCs are complex structures, typically composed of a primary pore-forming α1 subunit and several auxiliary subunits (such as α2δ, β, and γ) that modulate the channel's properties and trafficking. The α1 subunit itself is a large polypeptide organized into four homologous domains, each containing six transmembrane segments that form the central pore and the voltage-sensing machinery. acs.org

Overview of Dihydropyridine (B1217469) Calcium Channel Antagonists in Chemical Biology

Dihydropyridine (DHP) calcium channel antagonists are a class of organic molecules structurally derived from 1,4-dihydropyridine (B1200194). wikipedia.org They are widely recognized for their ability to block L-type voltage-gated calcium channels. mdpi.comwikipedia.org In clinical medicine, this action is leveraged to relax vascular smooth muscle, leading to vasodilation and a reduction in blood pressure. mdpi.comtg.org.au

From a chemical biology perspective, dihydropyridines are invaluable tools for probing the structure and function of calcium channels. They bind to a specific receptor site on the α1 subunit of the channel. tg.org.au This binding is allosteric, meaning it induces a conformational change in the channel that inhibits its function rather than physically obstructing the pore in the manner of other blockers like phenylalkylamines. nih.gov The interaction is highly specific, and the effects can be state-dependent, with a higher affinity for channels in the open or inactivated states. This property allows researchers to investigate the different conformational states of the channel. The development of specific DHP derivatives, such as UK-59811 HCl, provides chemical probes to explore these molecular interactions in high resolution.

The CaVAb Bacterial Homotetrameric Model as a Research Paradigm for Voltage-Gated Ion Channels

The complexity and size of mammalian voltage-gated calcium channels present significant challenges for high-resolution structural studies. To overcome this, researchers have developed simplified model systems. One of the most powerful is the CaVAb channel. acs.org CaVAb is not a naturally occurring channel but is engineered from the bacterial voltage-gated sodium channel, NaVAb. tandfonline.comacs.org Through targeted mutations in the ion selectivity filter, the NaVAb channel is transformed into a channel that is highly selective for calcium ions, functionally mimicking its mammalian counterparts. tandfonline.comacs.org

Because it is a homotetramer—composed of four identical subunits—CaVAb is more amenable to production, purification, and crystallization, making it an ideal subject for X-ray crystallography. acs.orgjst.go.jp This model has been instrumental in providing the first high-resolution structural views of how calcium channel-blocking drugs work at an atomic level. acs.org

The compound this compound, a brominated dihydropyridine analogue, has been a key tool in this research. invivochem.commedchemexpress.com Studies using CaVAb have shown that UK-59811 is a potent inhibitor, with a reported IC50 of 194 nM. invivochem.commedchemexpress.comrndsystems.commedchemexpress.com Crystallographic and functional analyses reveal that UK-59811 binds to a receptor site on the external, lipid-facing surface of the CaVAb pore module, at the interface between two subunits. nih.govdv-expert.org This binding allosterically induces an asymmetrical conformation in the channel's selectivity filter, which traps a partially dehydrated calcium ion and blocks the pore. nih.gov At higher concentrations (above 1 µM), UK-59811 has also been observed to bind within the central pore of the channel. nih.gov These detailed findings, made possible by the CaVAb model, define the structural basis for dihydropyridine action and provide a foundational understanding of how these compounds modulate channel function. nih.gov

Data Tables

Table 1: Chemical Properties of this compound

PropertyValue
Chemical Name 3-Ethyl 5-methyl 4-(2-bromophenyl)-2-((2-(dimethylamino)ethoxy)methyl)-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate hydrochloride
Molecular Formula C₂₂H₂₉BrN₂O₅ · HCl medchemexpress.comsigmaaldrich.com
Molecular Weight 517.84 g/mol medchemexpress.comsigmaaldrich.com
Appearance White to beige powder sigmaaldrich.com
Purity ≥98% (HPLC) rndsystems.comsigmaaldrich.com
CAS Number 2250025-89-7 rndsystems.commedchemexpress.com

Table 2: Biological Activity of this compound

ParameterDescriptionValue
Target CaVAb Channel (Bacterial homotetrameric model of a voltage-gated Ca²⁺ channel) invivochem.comrndsystems.com
Activity Inhibition / Antagonist invivochem.com
IC₅₀ The half maximal inhibitory concentration, indicating the potency of the compound.194 nM invivochem.commedchemexpress.comrndsystems.commedchemexpress.com
Mechanism Binds to the outer, lipid-facing surface of the pore module, allosterically inducing an asymmetric conformation of the selectivity filter to block the pore. nih.govdv-expert.org

Properties

Molecular Formula

C22H30BrClN2O5

Molecular Weight

517.85

IUPAC Name

3-Ethyl 5-methyl 4-(2-bromophenyl)-2-((2-(dimethylamino)ethoxy)methyl)-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate hydrochloride

InChI

InChI=1S/C22H29BrN2O5.ClH/c1-6-30-22(27)20-17(13-29-12-11-25(3)4)24-14(2)18(21(26)28-5)19(20)15-9-7-8-10-16(15)23;/h7-10,19,24H,6,11-13H2,1-5H3;1H

InChI Key

JZOQTVYILXBAMQ-UHFFFAOYSA-N

SMILES

O=C(C1=C(COCCN(C)C)NC(C)=C(C(OC)=O)C1C2=CC=CC=C2Br)OCC.[H]Cl

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

UK59811 HCl;  UK 59811 HCl;  UK-59811 HCl;  UK-59811 hydrochloride

Origin of Product

United States

Molecular Pharmacology and Mechanism of Action of Uk 59811 Hcl

Classification and Chemical Lineage of UK-59811 HCl as a Br-Dihydropyridine Analogue

This compound is classified as a Br-dihydropyridine derivative or analogue. nih.govmedchemexpress.cominvivochem.comsigmaaldrich.commedchemexpress.com Dihydropyridines constitute a significant class of calcium channel blockers, which are fundamentally pyridine-based molecules. ecrjournal.comnih.govnih.govbiointerfaceresearch.com Chemically, they belong to a family of hydrogenated N-hetero-aromatic compounds. biointerfaceresearch.com This classification positions this compound within a well-established group of compounds known for their inhibitory effects on calcium channels. biointerfaceresearch.com

Inhibitory Potency and Selectivity Profile of this compound at CaVAb

This compound demonstrates potent inhibitory activity against the CaVAb channel, a bacterial model for voltage-gated calcium channels. medchemexpress.cominvivochem.comsigmaaldrich.comcymitquimica.comhodoodo.comtargetmol.cn

Determination of Half-Maximal Inhibitory Concentration (IC50) for CaVAb

The half-maximal inhibitory concentration (IC50) of this compound for CaVAb has been consistently determined to be 194 nM. nih.govmedchemexpress.cominvivochem.comsigmaaldrich.comcymitquimica.com This value was derived from concentration-response curves, with data fitted using a Hill equation, assuming a 1:1 binding stoichiometry. nih.gov The reported IC50 value, specifically 194 ± 22 nM, highlights its efficacy in inhibiting Ba2+ currents for state-dependent block of CaVAb. nih.gov

Table 1: Inhibitory Potency of this compound on CaVAb

CompoundTarget ChannelIC50 (nM)
This compoundCaVAb194 ± 22

Comparative Pharmacological Efficacy with Other Dihydropyridine (B1217469) Antagonists

When compared to other well-known dihydropyridine antagonists, this compound exhibits a comparable range of inhibitory potency at CaVAb. For instance, nimodipine (B1678889) inhibited CaVAb with an IC50 of 100 nM, and amlodipine (B1666008) showed an IC50 of 112 nM. nih.gov These comparisons, alongside this compound's IC50 of 194 nM, indicate a similar order of magnitude in their inhibitory effects on this specific bacterial calcium channel model. nih.gov

Table 2: Comparative Inhibitory Potency of Dihydropyridine Antagonists on CaVAb

CompoundTarget ChannelIC50 (nM)
NimodipineCaVAb100
AmlodipineCaVAb112
This compoundCaVAb194

Characterization of the Primary Binding Site of this compound on CaVAb

Structural and functional analyses have provided insights into the primary binding site of this compound on the CaVAb channel, revealing specific interactions that underpin its inhibitory mechanism. nih.govsigmaaldrich.comnih.gov

Localization to the Outer, Lipid-Facing Surface of the Pore Interface

The binding site for UK-59811, along with other dihydropyridines, is situated on the external, lipid-facing surface of the pore module of the CaVAb channel. sigmaaldrich.comnih.gov This site is specifically located at the interface between two subunits of the homotetrameric channel. sigmaaldrich.comnih.gov Crystallographic studies indicate that the dihydropyridine ring of UK-59811 binds deep within the central cavity of the channel. nih.gov In the absence of drug, this central cavity, which contains fenestrations connecting to the channel's exterior, is occupied by lipid molecules. nih.gov

Role of Inter-Subunit Interactions in this compound Binding Affinity

The binding of this compound to CaVAb involves crucial inter-subunit interactions. The compound forms hydrophobic contacts with two neighboring subunits within the channel structure. nih.gov This binding event is not merely passive; it actively induces asymmetry in the channel's quaternary structure and leads to a reorganization of the lipids bound within the site. nih.gov This allosteric modulation, triggered by dihydropyridine binding, results in an asymmetric conformation of the selectivity filter. nih.gov Consequently, a partially dehydrated Ca2+ ion interacts directly with one subunit, effectively blocking the pore and altering the binding of the substrate ion. nih.govnih.gov

Investigation of State-Dependent Inhibition by this compound

The inhibitory action of dihydropyridine antagonists, including UK-59811, is notably state-dependent. nih.gov This phenomenon implies that the efficacy and binding affinity of these drugs are significantly influenced by the conformational state of the ion channel (e.g., resting, open, or inactivated). For instance, the IC50 for Br-verapamil, another Ca2+ antagonist, was observed to be 24 μM in the resting state, a value approximately 30-fold higher than that observed after a train of depolarizing stimuli, which would shift the channel into an activated or inactivated state. nih.gov

UK-59811 also demonstrates a state-dependent block of CaVAb. nih.gov This characteristic is critical for understanding its precise molecular mechanism, as it suggests that the antagonist preferentially binds to or has a higher affinity for specific conformational states of the channel.

Influence of Channel Gating States on Antagonist Binding

The influence of channel gating states on the binding of UK-59811 is a central aspect of its molecular pharmacology. Studies investigating the state-dependent block of CaVAb by UK-59811 have utilized various concentrations, including 0 nM, 100 nM, 500 nM, 1 μM, and 5 μM, to characterize this effect. nih.gov The observation that UK-59811 exhibits state-dependent inhibition indicates that its binding affinity and subsequent inhibitory effect are modulated by the channel's dynamic transitions between different gating states. nih.gov

The structural insights derived from co-crystallization studies of UK-59811 with CaVAb provide a molecular basis for this state dependence. nih.gov The binding of UK-59811 induces asymmetry and reorganizes lipids within the channel structure, leading to allosteric changes at the selectivity filter. nih.gov These structural rearrangements are directly linked to how the channel's gating state affects the antagonist's binding pocket and, consequently, its ability to inhibit ion conduction. The preference of UK-59811 for certain channel conformations, which are prevalent during specific gating states, underlies its state-dependent inhibitory profile.

Table 2: Concentrations of this compound Used in State-Dependent Block Studies

Concentration (nM)PurposeReference
0Control nih.gov
100Investigation of state-dependent block nih.gov
500Investigation of state-dependent block nih.gov
1000 (1 μM)Investigation of state-dependent block nih.gov
5000 (5 μM)Investigation of state-dependent block nih.gov
100-200 μMCo-crystallization with CaVAb nih.gov

Structural Biology of Uk 59811 Hcl Channel Interactions

X-ray Crystallographic Analysis of UK-59811 HCl Bound to CaVAb

X-ray crystallography has been instrumental in visualizing the direct interaction of UK-59811 with the CaVAb channel at an atomic level. These studies have provided a static yet detailed snapshot of the binding event, revealing the precise location of the drug, the architecture of the binding site, and the conformational changes induced in both the ligand and the channel.

Crystallization of the CaVAb channel in complex with UK-59811 has revealed that the compound binds within the central cavity of the channel's pore. guidetopharmacology.org At the high concentrations utilized in crystallization experiments, the dihydropyridine (B1217469) ring of UK-59811 is positioned deep within this central cavity. guidetopharmacology.org This location is consistent with a pore-blocking mechanism of inhibition. guidetopharmacology.org The binding site is formed by the pore-lining S6 segments of the channel. guidetopharmacology.org The structure of the CaVAb-UK-59811 complex has been determined at a resolution of 3.299 Å, providing a clear depiction of the binding pocket. nih.gov

Interactive Table 1: Crystallographic Data for UK-59811-CaVAb Complex This table summarizes the key details from the X-ray diffraction analysis of the CaVAb channel in complex with a bromine-containing derivative of UK-59811.

ParameterValueSource
PDB ID5KLS nih.gov
Experimental MethodX-ray Diffraction nih.gov
Resolution3.299 Å nih.gov
Source OrganismAliarcobacter butzleri RM4018 nih.gov
LigandBr-dihydropyridine derivative UK-59811 nih.gov

The high-resolution crystal structure shows that UK-59811 establishes several points of contact with residues lining the central cavity. The binding is primarily mediated by hydrophobic contacts between the drug molecule and residues on the S6 segments from neighboring subunits of the channel. guidetopharmacology.org Specifically, the dihydropyridine ring forms hydrophobic interactions with residues from two adjacent subunits. guidetopharmacology.org The aromatic rings of similar pore-blocking compounds have been shown to interact closely with threonine residues (T206) on adjacent subunits, and analogous interactions are observed for UK-59811. guidetopharmacology.org The precise positioning of UK-59811 is confirmed by the anomalous scattering density from a bromine atom incorporated into the ligand, which places it more towards the intracellular side of the central cavity. guidetopharmacology.org

An important finding from the crystallographic studies is that the binding of dihydropyridines, including UK-59811, induces a reorganization of lipid molecules that are found within the channel pore in the absence of the drug. guidetopharmacology.org The binding of UK-59811 to its site causes asymmetry in the channel structure and displaces these bound lipids. guidetopharmacology.org This observation suggests that the drug-binding site is promiscuous, capable of accommodating either lipid molecules or drug molecules. This lipid displacement and reorganization upon drug binding is a common feature observed with various calcium channel blockers and is thought to be a key aspect of their inhibitory mechanism. guidetopharmacology.org

Cryo-Electron Microscopy (Cryo-EM) for Conformational States and Ligand Binding

Cryo-electron microscopy (cryo-EM) has emerged as a powerful technique for determining the structure of membrane proteins, including ion channels, in various functional states. creative-biostructure.comnih.gov Unlike X-ray crystallography, cryo-EM does not require crystallization and can capture dynamic molecular assemblies in a near-native, hydrated state, making it uniquely suited for studying different conformational states. jeolusa.com

While a specific cryo-EM structure of the this compound-CaVAb complex has not been detailed in the reviewed literature, the technique has been successfully applied to resolve the structures of other voltage-gated calcium channels bound to dihydropyridine drugs. nih.govrupress.org For instance, cryo-EM structures of the mammalian CaV1.1 channel have been determined in complex with antagonists like amlodipine (B1666008) and nimodipine (B1678889). guidetopharmacology.orgnih.gov These studies reveal a remarkably similar binding pose for dihydropyridines within a fenestration created by adjacent transmembrane helices, which is consistent with the binding mode observed in the crystallographic structures of CaVAb. guidetopharmacology.orgrupress.org Given the structural conservation of the pore domain between CaVAb and mammalian CaV channels, cryo-EM stands as a highly relevant and powerful tool to further investigate the UK-59811-CaVAb interaction, potentially capturing the complex in a more native lipid environment. guidetopharmacology.org

A significant advantage of cryo-EM is its ability to resolve multiple conformational states from a single dataset, providing insights into the dynamic nature of ion channel gating and its modulation by ligands. jeolusa.com For voltage-gated channels, cryo-EM can capture distinct states, such as resting, activated, and inactivated states. nih.gov By determining the structure of CaVAb in the presence of UK-59811 under different conditions (e.g., different membrane voltages), cryo-EM could visualize how the blocker influences the conformational landscape of the channel. It could reveal whether UK-59811 preferentially binds to and stabilizes a particular state (e.g., an inactivated state), which is a key aspect of its mechanism of action that is difficult to infer from a single static crystal structure. rupress.org Such studies on related channels have provided crucial insights into how antagonists can allosterically interfere with channel gating. guidetopharmacology.org Therefore, the application of cryo-EM would offer dynamic perspectives on how this compound binding leads to the inhibition of channel function.

Homologous and Analogous Binding Sites in Related Ion Channels

The exploration of homologous and analogous binding sites for the 1,4-dihydropyridine (B1200194) calcium channel blocker, this compound, in related ion channels, particularly Transient Receptor Potential Vanilloid 1 (TRPV1) and other voltage-gated channels, requires a careful examination of their structural architecture. While direct crystallographic evidence of this compound binding to these specific channels is not available, valuable insights can be inferred from the known structures of these channels and the binding modes of other ligands.

Structural Comparisons with Ligand-Bound TRPV1 and Other Voltage-Gated Channels

Voltage-gated ion channels, including calcium channels (CaV) and TRPV1 channels, share a remarkable degree of structural conservation, particularly in their transmembrane domains. Both are tetrameric assemblies, with each subunit comprising six transmembrane helices (S1-S6). The S1-S4 segments typically form the voltage-sensing domain, while the S5-S6 segments and the intervening P-loop constitute the ion-conducting pore. This shared architecture raises the possibility of homologous or analogous binding sites for small molecules.

The binding site for 1,4-dihydropyridines, such as this compound, in L-type calcium channels has been extensively studied. These molecules are known to bind in a pocket formed by the S5 and S6 helices of domain III and the S6 helix of domain IV. This site is located at the external, lipid-facing surface of the pore, at the interface between subunits. Research on a bacterial voltage-gated calcium channel model, CaVAb, has shown that dihydropyridines bind within fenestrations at the subunit interface, influencing pore gating from a peripheral location.

In contrast, the canonical ligand-binding site in TRPV1 for vanilloids like capsaicin, the "vanilloid binding pocket," is situated in a deeper, more intracellularly accessible crevice. This pocket is formed by contributions from helices S3, S4, and the S4-S5 linker of one subunit, and helices S5 and S6 of an adjacent subunit.

Despite the different locations of the primary binding sites for dihydropyridines in CaV channels and vanilloids in TRPV1, the possibility of analogous interactions exists. The structural similarities between the voltage-sensing-like domain (S1-S4) of TRPV1 and the voltage-sensing domain of CaV channels suggest that regions outside the canonical vanilloid pocket in TRPV1 could potentially accommodate dihydropyridine-like molecules.

Interestingly, some studies have reported that certain 1,4-dihydropyridine derivatives can act as positive modulators or "enhancers" of TRPV1 activity. This suggests that these molecules can indeed interact with the TRPV1 channel, although not necessarily at the same site as capsaicin. It is plausible that dihydropyridines could bind to an allosteric site on TRPV1, potentially at the interface between the transmembrane helices, reminiscent of their binding mode in CaV channels. Such an interaction could allosterically modulate the conformational changes associated with channel gating.

A detailed structural alignment of the transmembrane domains of a dihydropyridine-bound CaV channel and a ligand-bound TRPV1 channel would be necessary to precisely identify any overlapping or analogous residues that could contribute to such cross-reactivity. While high-resolution structures for both channel types in various states are available, direct comparative studies focusing on the potential for homologous binding of these specific ligand classes are limited.

The table below summarizes the key structural features of the primary ligand-binding sites in L-type CaV channels and TRPV1 channels.

FeatureL-type CaV Channel (Dihydropyridine Site)TRPV1 Channel (Vanilloid Site)
Location External, lipid-facing surface of the poreIntracellularly accessible crevice
Contributing Subunits Interface between domain III and domain IVInterface between two adjacent subunits
Key Structural Elements S5 and S6 helices (Domain III), S6 helix (Domain IV)S3, S4, S4-S5 linker (one subunit), S5, S6 (adjacent subunit)
Access Primarily from the lipid membraneFrom the intracellular side

Further research, including co-crystallization studies of this compound with TRPV1 and other voltage-gated channels, or advanced computational modeling, is required to definitively elucidate the structural basis for any homologous or analogous binding interactions. Such studies would be invaluable for understanding the polypharmacology of ion channel modulators and for the rational design of more selective therapeutic agents.

Preclinical Research Applications and Mechanistic Studies Involving Uk 59811 Hcl

Utility of UK-59811 HCl as a Chemical Probe in Ion Channel Research

This compound serves as a significant chemical probe for investigating the structural and functional aspects of voltage-gated calcium channels. Its application in crystallographic and functional analyses has provided a detailed understanding of how dihydropyridines interact with these channels. Research has shown that this compound binds at the outer, lipid-facing surface of the CaVAb pore, specifically at the interface between two subunits. kcl.ac.uknih.gov This precise binding location, further confirmed by anomalous scattering density from its bromine atom, is crucial for elucidating the molecular determinants of dihydropyridine (B1217469) action. nih.gov

The interaction of this compound with the channel induces asymmetry and reorganizes associated lipids, leading to allosteric changes at the selectivity filter of CaVAb and subsequently altering calcium ion binding. nih.gov This detailed mechanistic insight, derived from studies using this compound, highlights its importance in dissecting the complex allosteric regulation of voltage-gated calcium channels and understanding the basis of drug efficacy. nih.govcam.ac.uk

In Vitro Pharmacological Characterization in Cellular Systems

The pharmacological profile of this compound has been extensively characterized in cellular systems, primarily through electrophysiological techniques, to understand its effects on current inhibition and gating modulation.

Electrophysiological studies have demonstrated that this compound is a potent inhibitor of CaVAb, exhibiting an IC50 of 194 nM. nih.govkcl.ac.ukelifesciences.org The compound displays a state-dependent block of CaVAb, meaning its inhibitory effect is influenced by the channel's conformational state, often increasing with repetitive depolarization. nih.govnih.gov This characteristic is particularly relevant as it mirrors the behavior of clinically used dihydropyridine calcium channel blockers.

At concentrations exceeding 1 µM, this compound, like other dihydropyridines, has been observed to inhibit voltage-gated Na+ channels through a pore-blocking mechanism. kcl.ac.uknih.gov Structural analyses, often supported by electrophysiological data, indicate that the dihydropyridine ring of this compound binds deep within the central cavity of the channel, forming hydrophobic contacts with adjacent subunits. Key residues such as Y195, F171, F167, and I199 have been identified as surrounding the dihydropyridine-binding site, providing a molecular basis for the observed current inhibition and gating modulation. nih.gov

Table 1: Electrophysiological Characteristics of this compound on CaVAb

ParameterValueTarget ChannelReference
IC50 (Inhibition)194 nMCaVAb nih.govkcl.ac.ukelifesciences.org
Binding SiteOuter, lipid-facing surface of pore; deep in central cavityCaVAb kcl.ac.uknih.gov
Inhibition MechanismState-dependent block, pore block (at higher concentrations)CaVAb, Voltage-gated Na+ channels nih.govnih.gov

While calcium imaging techniques are widely employed to monitor intracellular calcium dynamics in various cellular processes, specific research directly detailing the use of this compound in such studies is not extensively reported in the readily available literature. nih.govelifesciences.orgcam.ac.uknih.govbmglabtech.com Given its established role as a calcium channel antagonist, this compound would theoretically be expected to modulate intracellular calcium transients by inhibiting calcium influx through voltage-gated channels. Such applications, if undertaken, would typically involve fluorescent calcium indicators to visualize and quantify changes in intracellular calcium concentrations in response to this compound treatment in relevant cell lines.

Mechanistic Investigations in Non-Human Preclinical Models

The insights gained from in vitro studies of this compound, particularly its classification as a dihydropyridine calcium channel blocker, suggest its potential relevance to conditions where calcium channel modulation is therapeutically beneficial. However, direct preclinical in vivo studies specifically investigating this compound in non-human models for the conditions outlined below are not widely documented in the provided search results.

Dihydropyridine calcium channel blockers, as a class, are well-established therapeutic agents for the treatment of hypertension and angina pectoris. nih.govmdpi.com Their efficacy in these conditions stems from their ability to selectively inhibit CaV1.2 channels in vascular smooth muscle cells, which are often persistently depolarized in hypertensive states. nih.gov This selective inhibition leads to vasodilation and a reduction in blood pressure. mdpi.com While this compound shares the mechanistic properties of this class, specific preclinical in vivo research focusing on this compound itself in animal models of hypertension or associated cardiovascular conditions (such as spontaneously hypertensive rats or angiotensin II-induced hypertension models) has not been identified in the current search. enamine.netnih.govnih.govmdpi.com

Voltage-gated calcium channels play critical roles in neuronal excitability, neurotransmitter release, and synaptic plasticity, and their dysfunction is implicated in various neurological disorders, including epilepsies, ataxias, and neurodegenerative diseases. bmglabtech.comnih.govmedchemexpress.com Some calcium channel blockers are explored for their therapeutic potential in these conditions. nih.govmdpi.com However, specific preclinical in vivo studies directly investigating this compound in animal models of neurological disorders (such as models for Alzheimer's disease, Parkinson's disease, or epilepsy) have not been found in the search results. kcl.ac.uknih.govmdpi.commedchemexpress.combiospective.comfrontiersin.orgscielo.br The mechanistic understanding of this compound as a calcium channel antagonist suggests a potential for its application in such research, but direct evidence remains to be established in the documented literature.

Assessment of Off-Target Interactions at Higher Concentrations

While this compound functions as a potent CaV channel blocker at nanomolar concentrations, preclinical investigations have revealed its capacity for off-target interactions at elevated concentrations. This is a critical aspect of its pharmacological profile, as such interactions can elucidate potential mechanisms of toxicity or broader physiological effects beyond its primary target.

Inhibition of Voltage-Gated Sodium Channels (NaV) and Implications

A notable off-target interaction observed with this compound, as well as other dihydropyridines, is the inhibition of voltage-gated sodium (NaV) channels at concentrations exceeding 1 µM. This inhibition is mechanistically consistent with a pore-blocking effect.

Detailed crystallographic studies, which utilized high drug concentrations to facilitate crystal formation, provided structural insights into this phenomenon. In these studies, UK-59811 was found to bind within the pore of the CaVAb channel. The anomalous scattering density of its bromine atom positioned the dihydropyridine ring deep within the central cavity, where it established hydrophobic contacts with two adjacent subunits. This binding location for UK-59811 was observed to be more towards the intracellular base of the central cavity and closer to one subunit when compared to the binding of Br-verapamil, a phenylalkylamine type of calcium channel blocker.

The observed low-affinity block of NaV channels by dihydropyridines, including UK-59811, when bound to this pore site, carries significant implications for understanding potential adverse effects. Specifically, this off-target interaction may contribute to the occurrence of cardiac arrhythmias, a known concern associated with toxic overdoses of dihydropyridine drugs in clinical settings.

The primary inhibitory activity of this compound on CaVAb is summarized in the table below:

Target ChannelIC50 (nM)Binding Location (Primary)
CaVAb194Outer, lipid-facing surface of the pore at the interface between two subunits wikipedia.orgjopcr.com

At higher concentrations, the off-target interaction with NaV channels and its implications are detailed below:

Off-Target InteractionConcentration for InhibitionMechanistic InsightPotential Implication
Voltage-Gated NaV Channels> 1 µMPore block; binding in the central cavity of the channel poreContribution to cardiac arrhythmias in toxic overdose

Advanced Methodologies for Characterizing Uk 59811 Hcl and Its Interactions

Spectroscopic Techniques for Ligand-Protein Binding Analysis (e.g., Anomalous Scattering in X-ray Diffraction)

X-ray crystallography stands as a cornerstone technique for visualizing the three-dimensional structure of protein-ligand complexes at atomic resolution. In the case of UK-59811 HCl, its interaction with a model voltage-gated calcium channel, CaVAb, has been meticulously detailed through crystallographic studies. ahajournals.orgnih.gov A particularly powerful and specific method used in these studies is anomalous scattering, a phenomenon in X-ray diffraction that enhances the signal of specific atoms within a crystal. mdpi.comarcjournals.org

This compound contains a bromine atom, which is an effective anomalous scatterer. nih.govrsc.org By collecting X-ray diffraction data at a wavelength near the absorption edge of bromine (0.9194 Å), researchers can generate an anomalous difference Fourier map. rsc.org This map specifically highlights the position of the bromine atom, and by extension, the entire this compound molecule within the protein structure. This technique was instrumental in precisely locating this compound at two distinct sites within the CaVAb channel: one at the outer, lipid-facing surface of the pore at the interface between two subunits, and another, at higher concentrations, within the central pore of the channel. ahajournals.orgnih.govrsc.org The anomalous scattering density for the bromine atom provided unambiguous evidence for the orientation and placement of the drug in these binding pockets. nih.govrsc.org

This approach is not only crucial for identifying ligand binding sites but also for understanding the allosteric modulation of the channel. The binding of this compound to the fenestrations on the channel's exterior induces a conformational change that breaks the four-fold symmetry of the channel, ultimately leading to an indirect block of the pore. nih.govrsc.org

Computational Chemistry and Molecular Dynamics Simulations of this compound-Channel Complexes

Computational methods, including molecular docking and molecular dynamics (MD) simulations, offer a dynamic perspective on ligand-protein interactions, complementing the static snapshots provided by crystallography. rsc.orgbibliomed.orgjapsonline.com These in silico techniques are invaluable for predicting binding affinities, exploring the stability of complexes, and simulating the dynamic conformational changes that occur upon ligand binding. bibliomed.orgbiorxiv.orgtandfonline.com

Ligand Docking and Binding Energy Calculations

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor. arcjournals.orgrjptonline.org For dihydropyridine (B1217469) derivatives like UK-59811, docking studies utilize the known crystal structures of their target calcium channels, such as CaVAb (PDB IDs: 5KLS, 5KLG), as a template. mdpi.comjapsonline.com These studies help to identify key amino acid residues that form the binding pocket and contribute to the interaction energy. researchgate.net For instance, the binding of dihydropyridines is often characterized by interactions within a hydrophobic pocket. rsc.orgresearchgate.net

Following docking, binding free energy calculations, often using methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA), are performed to estimate the affinity of the ligand for the protein. mdpi.combibliomed.org These calculations can rank different ligands based on their predicted potency and can be correlated with experimental data, such as IC50 values. mdpi.comjapsonline.comjapsonline.com In the context of UK-59811, such calculations would consider the van der Waals and electrostatic interactions with residues in the binding site to quantify the strength of the association. mdpi.com

Simulation of Conformational Dynamics and Allosteric Transitions

Molecular dynamics (MD) simulations provide a temporal dimension to the study of this compound-channel complexes, allowing researchers to observe the dynamic behavior of the system over time. biorxiv.orgtandfonline.com By simulating the movements of atoms and molecules, MD can reveal how the binding of this compound affects the conformational landscape of the calcium channel. bibliomed.org

Advanced Analytical Techniques for Compound Purity and Characterization in Research

The reliability of any pharmacological or structural study hinges on the purity and integrity of the chemical compounds used. For this compound, advanced analytical techniques are essential for its characterization and quality control in a research setting.

Application of High-Performance Liquid Chromatography (HPLC) for Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a cornerstone analytical technique for assessing the purity of pharmaceutical compounds. thermofisher.com It separates components of a mixture based on their differential partitioning between a stationary phase (packed in a column) and a liquid mobile phase. thermofisher.com For this compound, and other dihydropyridine derivatives, reversed-phase HPLC is commonly employed. ajrconline.org

In this method, a non-polar stationary phase, such as a C8 or C18 alkyl chain bonded to silica (B1680970), is used in conjunction with a polar mobile phase, typically a mixture of acetonitrile (B52724) and water or methanol (B129727) and water. oup.comnih.govscispace.com The compound is dissolved in a suitable solvent, such as DMSO, and injected into the system. sigmaaldrich.com As the mobile phase carries the sample through the column, this compound is separated from any impurities or degradation products. A UV detector is commonly used for detection, as dihydropyridines have a characteristic UV absorbance. scispace.com

The result of an HPLC analysis is a chromatogram, which displays peaks corresponding to the different components of the sample. thermofisher.com The purity of this compound is determined by the relative area of its corresponding peak compared to the total area of all peaks in the chromatogram. Commercial suppliers of this compound typically report a purity of ≥98% as determined by HPLC. sigmaaldrich.com This high level of purity is crucial for ensuring the accuracy and reproducibility of research findings.

ParameterDescriptionTypical Value/Method
Technique High-Performance Liquid Chromatography (HPLC)Reversed-Phase
Stationary Phase Octadecyl (C18) or Octyl (C8) silica gelC18 or C8 column
Mobile Phase A mixture of organic solvent and water/bufferAcetonitrile/Water or Methanol/Water
Detection Ultraviolet (UV) AbsorbanceDiode Array Detector (DAD)
Purity Specification The percentage of the main compound in the sample≥98%

Future Directions and Translational Perspectives in Uk 59811 Hcl Research

Exploring Broader Physiological Roles of CaVAb and Related Channels

While CaVAb itself is an engineered research tool—a site-directed mutant of the bacterial sodium channel NaVAb, modified to exhibit voltage-dependent calcium channel function—its utility lies in modeling the far more complex mammalian CaV channels. rndsystems.comtocris.comucl.ac.uk The physiological roles of native CaV channels are vast and critical for cellular function. They are the primary conduits for coupling depolarization of the cell membrane to a wide array of intracellular events. tandfonline.com

Key physiological processes regulated by CaV channels include:

Neurotransmission: Calcium influx through CaV channels at the presynaptic terminal triggers the release of neurotransmitters.

Muscle Contraction: In muscle cells, calcium entry via these channels initiates the cascade of events leading to contraction. nih.gov

Secretion: The secretion of hormones and other signaling molecules from endocrine and exocrine cells is a calcium-dependent process initiated by CaV channel opening. tandfonline.com

Gene Expression: Calcium signaling is a crucial secondary messenger system that can influence gene transcription, impacting long-term cellular changes such as development and plasticity. tandfonline.comfrontiersin.org

Cardiac Rhythm: In the sinoatrial node of the heart, CaV channels play a role in the rhythmic firing of action potentials that drive the heartbeat. tandfonline.com

Mammalian CaV channels are classified into different types (e.g., L-, N-, P/Q-, R-, and T-type) based on their biophysical and pharmacological properties, each with distinct physiological roles. ucl.ac.uk Furthermore, these channels are typically part of large, heteromultimeric protein complexes, including accessory subunits like CaVβ, CaVα2δ, and CaVγ, which modulate channel trafficking and function. frontiersin.org The CaVβ subunit, for example, has been implicated in non-channel-related functions, including the regulation of gene expression, highlighting a deeper layer of physiological complexity. frontiersin.org Future research using models like CaVAb can continue to dissect the fundamental mechanisms that underpin these diverse roles.

Discovery of Novel Calcium Channel Modulators Inspired by UK-59811 HCl Scaffold

The detailed crystallographic analysis of this compound bound to the CaVAb channel has provided a powerful blueprint for structure-based drug discovery. sigmaaldrich.comnih.gov UK-59811 is a 1,4-dihydropyridine (B1200194), a chemical scaffold common to a major class of L-type calcium channel blockers used in cardiovascular medicine. ucl.ac.uksigmaaldrich.com Structural studies have revealed that UK-59811 binds to a novel site on the outer, lipid-facing surface of the channel pore, at the interface between two subunits. sigmaaldrich.comnih.gov This binding induces an asymmetric rearrangement of the channel's structure. nih.gov

This detailed molecular understanding offers several avenues for the discovery of new modulators:

Rational Design: Knowledge of the precise amino acid residues and lipids that interact with UK-59811 allows for the rational design and synthesis of new compounds based on the dihydropyridine (B1217469) scaffold. The goal is to create modulators with improved properties, such as enhanced selectivity for specific CaV channel subtypes or different kinetic profiles.

Targeting Allosteric Sites: The binding site for UK-59811 is an allosteric modulatory site, distinct from the pore-blocking sites of other antagonists like verapamil. nih.gov This opens up the possibility of developing drugs that fine-tune channel activity rather than simply blocking it. Research has suggested that this binding location could potentially accommodate other types of ligands in related ion channels. nih.gov

Comparative Structural Analysis: The CaVAb model has been used to compare the binding of different dihydropyridines, such as nimodipine (B1678889) and amlodipine (B1666008), providing insights into why these drugs have distinct clinical profiles despite sharing a common chemical core. nih.gov This comparative approach can guide the development of future compounds with tailored therapeutic effects.

By leveraging the structural insights gained from UK-59811, researchers can move beyond traditional screening methods to a more targeted approach for discovering the next generation of calcium channel modulators.

Development of Advanced Preclinical Models for Mechanistic Validation

Mechanistic validation—the process of confirming the scientific basis and causality of a biological test or model—is crucial for translating basic research into clinical applications. altex.org In the field of ion channel pharmacology, the development of advanced preclinical models has been transformative.

The CaVAb channel is itself a prime example of such a model. ucl.ac.uk The primary challenge in studying mammalian CaV channels is their large size and heteromeric complexity, which makes them difficult to work with and hinders high-resolution structural analysis. ucl.ac.uk CaVAb overcomes this by providing a simplified, stable, homotetrameric system that faithfully recapitulates key functions of native CaV channels, including voltage-dependent activation and selective calcium permeation. ucl.ac.ukresearchgate.net Its value lies in its amenability to X-ray crystallography, which has yielded atomic-resolution structures of the channel in different states and in complex with drugs like UK-59811. nih.gov This allows for the direct validation of drug binding sites and the mechanisms of ion selectivity and channel gating. sigmaaldrich.comresearchgate.net

Beyond such engineered channels, other advanced models are essential for a multi-level mechanistic validation:

Animal Models: Genetically modified animals, such as knockout mice lacking specific CaV channel subunits, are invaluable for investigating the physiological and pathophysiological roles of these channels at a systemic level. ucl.ac.uk

Cell-Based Assays: High-throughput electrophysiology and fluorescence-based assays using engineered cell lines that express specific channel subtypes allow for the rapid screening and characterization of new compounds.

The validation of findings across these different models, from the simplified bacterial homolog to complex animal systems, provides a robust framework for understanding channel function and predicting the therapeutic potential of new modulators.

Integration of Omics Data for Systems-Level Understanding of Channel Modulation

To fully comprehend the impact of modulating a specific channel with a compound like UK-59811, it is essential to look beyond the target protein to its effects on the broader cellular landscape. The integration of "omics" data—such as proteomics, phosphoproteomics, and transcriptomics—offers a powerful approach to achieve a systems-level understanding. altex.org

Transcriptomics: Since calcium signaling directly influences gene expression, analyzing changes in the transcriptome (the complete set of RNA transcripts) can reveal the downstream genetic pathways affected by channel blockade. tandfonline.comfrontiersin.org This can uncover novel functions and potential therapeutic applications or off-target effects.

Proteomics and Phosphoproteomics: These techniques can map global changes in protein expression and phosphorylation status following channel modulation. researchgate.net As phosphorylation is a key mechanism in signal transduction, phosphoproteomics can illuminate the specific signaling cascades that are activated or inhibited by altered calcium influx. researchgate.net This is particularly relevant for understanding how channel modulation affects processes like cell proliferation and survival.

Systems Toxicology: Integrating omics data is a cornerstone of modern toxicology, as exemplified by initiatives like the Human Toxome Project. altex.org By creating a detailed map of the molecular pathways perturbed by a compound, researchers can better predict its effects on the whole organism.

By applying these systems-biology approaches to the study of calcium channel modulators, researchers can build comprehensive models that link the binding of a drug to a channel, the resulting change in cellular signaling networks, and the ultimate physiological outcome. This integrated perspective is critical for the successful translation of fundamental channel research into new and effective therapies.

Q & A

Q. What is the mechanism of action of UK-59811 HCl in inhibiting voltage-gated calcium channels?

this compound is a Br-dihydropyridine derivative that selectively inhibits bacterial homotetrameric voltage-gated Ca²⁺ (CaVAb) channels, with a reported IC₅₀ of 194 nM . Its mechanism involves binding to the channel’s voltage-sensing domain, stabilizing the closed conformation and preventing calcium influx. To confirm this mechanism experimentally, researchers should employ electrophysiological assays (e.g., patch-clamp) in bacterial or heterologous expression systems, paired with concentration-response curves to validate potency .

Q. How can researchers verify the structural identity and purity of this compound?

Structural characterization requires a combination of analytical techniques:

  • Nuclear Magnetic Resonance (NMR) to confirm molecular structure.
  • High-Performance Liquid Chromatography (HPLC) with UV/Vis detection to assess purity (≥95% recommended for reproducibility).
  • Mass Spectrometry (MS) for molecular weight validation.
    For novel derivatives, include elemental analysis and X-ray crystallography if available. Always compare data with published spectra for Br-dihydropyridine analogs .

Q. What in vitro models are suitable for studying this compound’s effects on calcium channels?

Bacterial homotetrameric models (e.g., CaVAb) are primary systems due to their structural simplicity and relevance to voltage-gated channel mechanics. For eukaryotic analogs, use HEK293 cells expressing human CaV subtypes. Include positive controls (e.g., verapamil) and negative controls (vehicle-only) to validate assay specificity .

Advanced Research Questions

Q. How should researchers design experiments to resolve discrepancies in reported inhibitory efficacy across studies?

Discrepancies may arise from variations in assay conditions (e.g., temperature, ion concentrations) or model systems. To address this:

  • Standardize protocols : Use identical buffer compositions (e.g., 2 mM Ca²⁺) and voltage protocols.
  • Cross-validate models : Compare results in bacterial vs. mammalian systems.
  • Assess batch purity : Quantify impurities via HPLC and correlate with activity .
    Include a table summarizing key variables:
VariableRecommended StandardizationImpact on IC₅₀
Ca²⁺ concentration2 mMHigher concentrations reduce potency
Temperature25°CThermal instability alters kinetics
Cell lineHEK293 vs. bacterial CaVAbStructural differences affect binding

Q. What methodological considerations are critical when transitioning from in vitro to in vivo studies with this compound?

  • Pharmacokinetics : Assess bioavailability and blood-brain barrier penetration using LC-MS/MS in plasma and tissue homogenates.
  • Dose-response profiling : Start with in vitro IC₅₀ values (194 nM) and adjust for in vivo bioavailability (e.g., 5–20 mg/kg in rodents).
  • Off-target effects : Screen against related channels (e.g., NaV, KV) to confirm selectivity. Use conditional knockout models to isolate CaVAb-specific effects .

Q. How can researchers integrate this compound’s structural data into computational modeling of calcium channel inhibition?

  • Molecular docking : Use CaVAb crystal structures (PDB: 4MS2) to predict binding poses of this compound.
  • Molecular Dynamics (MD) simulations : Simulate ligand-channel interactions over 100+ ns to identify stabilizing residues (e.g., Glu111, Arg122).
  • Free energy calculations : Apply MM/GBSA to estimate binding affinities and correlate with experimental IC₅₀ values. Validate predictions via mutagenesis studies .

Q. What strategies ensure rigor and reproducibility in studies involving this compound?

  • Reagent validation : Source this compound from accredited suppliers (e.g., TargetMol) and verify purity for each batch.
  • Blinded experiments : Assign compound administration and data analysis to separate researchers.
  • Data transparency : Publish raw electrophysiology traces, synthetic protocols, and statistical code as supplementary materials .

Q. How should researchers contextualize findings on this compound within broader calcium channel pharmacology?

Conduct a systematic literature review comparing this compound with other CaV inhibitors (e.g., TTA-A2, verapamil). Focus on:

  • Selectivity profiles : Use radioligand binding assays for direct comparisons.
  • Therapeutic potential : Highlight applications in bacterial channelopathies vs. eukaryotic disorders.
  • Structural insights : Emphasize how Br-dihydropyridine modifications enhance potency .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.